molecular formula C16H12N4O10 B1265409 Ethyl bis(2,4-dinitrophenyl)acetate CAS No. 5833-18-1

Ethyl bis(2,4-dinitrophenyl)acetate

Cat. No. B1265409
CAS RN: 5833-18-1
M. Wt: 420.29 g/mol
InChI Key: CMVIALRRHVVWIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl bis(2,4-dinitrophenyl)acetate and related compounds involves complex reactions that yield chromophoric derivatives. These derivatives demonstrate stability under certain conditions and reactivity conducive to further chemical manipulation. For instance, the synthesis process may involve reactions with oligomeric ethylene glycols to produce bis(2,4-dinitrophenyl) glycols, which are key intermediates in various synthetic routes (Warshawsky, Shoef, & Tishbee, 1983).

Molecular Structure Analysis

The crystal structure of Ethyl bis(2,4-dinitrophenyl)acetate, determined through X-ray diffraction, reveals significant intramolecular interactions that mimic early stages of nucleophilic addition and Michael reactions. These interactions highlight the molecule's potential reactivity and the influence of its structure on its chemical behavior (Ertaş, Ozturk, Wallis, & Watson, 1998).

Chemical Reactions and Properties

Ethyl bis(2,4-dinitrophenyl)acetate undergoes specific chemical reactions, including ethanolysis in the presence of hydroxide ions. This reactivity is essential for the synthesis of various derivatives and the removal of protecting groups in a controlled manner, demonstrating its versatility in organic synthesis (Warshawsky, Shoef, & Tishbee, 1983).

Scientific Research Applications

Crystal Structure Analysis

Ethyl bis(2,4-dinitrophenyl)acetate's crystal structure was analyzed using X-ray diffraction, revealing significant intramolecular interactions. These interactions include mimicking stages of nucleophilic addition to a carbonyl group and a Michael reaction, contributing to the understanding of molecular behavior in crowded molecules (Ertaş et al., 1998).

Chromatographic Applications

The compound has been used in the bis(2,4-dinitrophenylation) of oligomeric ethylene glycols, creating chromophoric derivatives that can be separated chromatographically. This process is crucial in the purification and analysis of glycols (Warshawsky et al., 1983).

Chemiluminescence Reactions

Ethyl bis(2,4-dinitrophenyl)acetate plays a role in chemiluminescence reactions, particularly in the study of perylene chemiluminescence decay curves. These studies are essential in understanding high-energy intermediates in chemiluminescence without added base catalysts (Lee et al., 2002).

Cross-Linking in Immunology

In immunological research, related compounds, such as bis(alpha-bromoacetyl-epsilon-2,4-dinitrophenyllysylproline), have been used to create covalently cross-linked dimers and trimers of immunoglobulin G. These complexes serve as sensitive probes in studying immune effector functions (Segal & Hurwitz, 1976).

Thin-Layer Chromatography

The compound has been utilized in thin-layer chromatography for separating mono- and bis-2,4-dinitrophenylhydrazones derived from hydroxycarbonyl compounds. This method is significant in resolving complex mixtures and analyzing hydroxycarbonyl compounds (Anet, 1962).

DNA Cross-Linking Agents

Related derivatives have been synthesized for potential use as DNA cross-linking agents activatable by Glutathione S-Transferase. These compounds are explored for their anticancer activities, showing significant DNA damage and cytotoxicity against cancer cell lines (Xue et al., 2016).

Safety And Hazards

Ethyl bis(2,4-dinitrophenyl)acetate is a flammable solid . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It’s recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound. Protective gloves, eye protection, and face protection should be worn .

properties

IUPAC Name

ethyl 2,2-bis(2,4-dinitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O10/c1-2-30-16(21)15(11-5-3-9(17(22)23)7-13(11)19(26)27)12-6-4-10(18(24)25)8-14(12)20(28)29/h3-8,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVIALRRHVVWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064017
Record name Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Molecular Weight

420.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bis(2,4-dinitrophenyl)acetate

CAS RN

5833-18-1
Record name Ethyl bis(2,4-dinitrophenyl)acetate
Source CAS Common Chemistry
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Record name Benzeneacetic acid, alpha-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Record name Ethyl bis(2,4-dinitrophenyl)acetate
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Record name Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Record name Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Record name Ethyl bis(2,4-dinitrophenyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
E Ertas, T Ozturk, JD Wallis, WH Watson - Journal of chemical …, 1998 - Springer
The crystal structure of ethyl bis(2,4-dinitrophenyl)acetate, determined by room temperature X-ray diffraction, shows that this crowded molecule contains two short intramolecular …
Number of citations: 2 link.springer.com
D Thoraval, RW Bets, JW Bovenkamp, BV Lacroix… - 1988 - apps.dtic.mil
As reported previously, two of the three dyes used in the Paper, Chemical Agent Detector, 3-Way Liquid have been found to be mutagenic. THis report describes the work leading to the …
Number of citations: 3 apps.dtic.mil
AA Morton, FH Bolton - Journal of the American Chemical Society, 1953 - ACS Publications
The behavior of indicators with alkali metal reagents, particularly solids, is interesting because the colors produced imply a pH value. Similar tests have already been applied by …
Number of citations: 8 pubs.acs.org
ER Nestmann, DJ Kowbel, JA Wheat - Carcinogenesis, 1981 - academic.oup.com
Paper strips containing indicator dyes have been developed by defence scientists to change color upon exposure to certain agents but not to common solvents. As a preliminary step in …
Number of citations: 17 academic.oup.com
AL Bluhm, JA Sousa, J Weinstein - The Journal of Organic …, 1964 - ACS Publications
Kinetic data at several temperatures are reported for the dark fading reactions of the colored isomers formed by ultraviolet illumination of solutions of o-nitrobenzyl compounds in ethanol…
Number of citations: 26 pubs.acs.org
JD Margerum, LJ Miller, E Saito… - The Journal of …, 1962 - ACS Publications
In a study of the phototropic properties of variousnitrobenzyl derivatives, no compound was found to be phototropic which did not have a nitro group ortho to a benzyl hydrogen. This …
Number of citations: 79 pubs.acs.org
LH Klemm, BT Ho, CD Lind… - The Journal of …, 1959 - ACS Publications
(1) Presented, in part, at the Northwest Regional Meeting of the American Chemical Society, Portland, Ore., June 1958. Paper X in the series on Chemical Reactivities of Aryl-…
Number of citations: 10 pubs.acs.org
EP Painter - Journal of the American Chemical Society, 1953 - ACS Publications
Introduction Acid catalysts are commonly used in the prepara-tion of sugar acetates. When a pure form of a sugar (a or ß) is the starting material, it is possible with acid catalysts to …
Number of citations: 22 pubs.acs.org
RL Frank, RP Seven - Journal of the American Chemical Society, 1949 - ACS Publications
The calculated amounts are plotted in Fig. 4 (curves 1, 2 and 3). As can be seen, 3, 5-xylenol separates readily from 2, 4-and2, 5-xylenol. From the shape and appearance of eachcurve, …
Number of citations: 132 pubs.acs.org
R Exelby, R Grinter - Chemical Reviews, 1965 - ACS Publications
I. Introduction In 1899, Marckwald (108) observed that two dif-ferent organic compounds, the anhydrous hydrochloride of benzo [c]-l, 8-naphthyridine and 2, 3, 4, 4-tetrachloro-1 (4H)-…
Number of citations: 232 pubs.acs.org

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